2,3-Diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-B]pyridin-4-amine
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Overview
Description
- It belongs to the class of 2,3-diphenylfurans , which are organic heterocyclic compounds containing a furan ring substituted with phenyl groups at the C2 and C3 positions .
- Unfortunately, specific background information about this compound is not readily available.
2,3-DIPHENYL-N-(2-PIPERAZIN-1-YLETHYL)FURO[2,3-B]PYRIDIN-4-AMINE: is a small organic molecule with the chemical formula .
Preparation Methods
- The synthetic routes and reaction conditions for 2,3-DIPHENYL-N-(2-PIPERAZIN-1-YLETHYL)FURO[2,3-B]PYRIDIN-4-AMINE are not well-documented in the literature.
- Industrial production methods remain undisclosed.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions are not explicitly reported.
- Major products formed from these reactions are not specified.
Scientific Research Applications
- Despite limited information, we can explore potential applications:
Medicine: Investigate its pharmacological properties, potential therapeutic uses, and toxicity profiles.
Chemistry: Explore its reactivity and potential as a synthetic intermediate.
Biology: Investigate its interactions with biological macromolecules.
Industry: Assess its role in materials science or other industrial applications.
Mechanism of Action
- Unfortunately, the specific molecular targets and pathways by which this compound exerts its effects are not well-documented.
- Further research is needed to elucidate its mechanism.
Comparison with Similar Compounds
- While direct comparisons are challenging due to limited data, we can explore related compounds:
Similar Compounds:
Properties
Molecular Formula |
C25H26N4O |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2,3-diphenyl-N-(2-piperazin-1-ylethyl)furo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C25H26N4O/c1-3-7-19(8-4-1)22-23-21(27-15-18-29-16-13-26-14-17-29)11-12-28-25(23)30-24(22)20-9-5-2-6-10-20/h1-12,26H,13-18H2,(H,27,28) |
InChI Key |
QUIQCYFSBGOBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNC2=C3C(=C(OC3=NC=C2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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